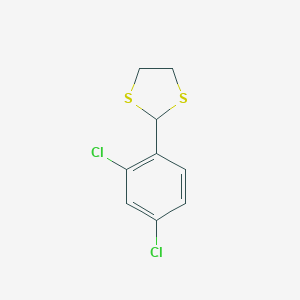

2-(2,4-Dichlorophenyl)-1,3-dithiolane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

83521-72-6 |

|---|---|

Molecular Formula |

C9H8Cl2S2 |

Molecular Weight |

251.2g/mol |

IUPAC Name |

2-(2,4-dichlorophenyl)-1,3-dithiolane |

InChI |

InChI=1S/C9H8Cl2S2/c10-6-1-2-7(8(11)5-6)9-12-3-4-13-9/h1-2,5,9H,3-4H2 |

InChI Key |

UCYKMVSEQPLQBB-UHFFFAOYSA-N |

SMILES |

C1CSC(S1)C2=C(C=C(C=C2)Cl)Cl |

Canonical SMILES |

C1CSC(S1)C2=C(C=C(C=C2)Cl)Cl |

Other CAS No. |

83521-72-6 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2,4-Dichlorophenyl)-1,3-dithiolane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,4-Dichlorophenyl)-1,3-dithiolane is a key organosulfur compound that serves as a crucial intermediate in the synthesis of various pharmaceuticals, most notably the antifungal agent ketoconazole. Its dithiolane moiety acts as a protective group for the carbonyl functionality of the precursor aldehyde, 2,4-dichlorobenzaldehyde, allowing for selective transformations at other positions of the molecule. This guide provides a comprehensive overview of the primary synthesis methods for this compound, complete with detailed experimental protocols, quantitative data, and reaction pathway visualizations.

Core Synthesis Pathway: Thioacetalization of 2,4-Dichlorobenzaldehyde

The most prevalent and direct method for the synthesis of this compound is the acid-catalyzed thioacetalization of 2,4-dichlorobenzaldehyde with 1,2-ethanedithiol. This reaction involves the nucleophilic attack of the sulfur atoms of 1,2-ethanedithiol on the carbonyl carbon of 2,4-dichlorobenzaldehyde, followed by cyclization to form the stable five-membered dithiolane ring.

The general reaction is as follows:

Figure 1. General reaction scheme for the synthesis of this compound.

A variety of acid catalysts can be employed to facilitate this transformation, each with its own advantages in terms of reaction rate, yield, and ease of work-up.

Experimental Protocols

This section details the experimental procedures for the synthesis of this compound using different catalytic systems.

Method 1: p-Toluenesulfonic Acid (p-TSA) Catalyzed Synthesis

This is a classic and widely used method for thioacetalization. The use of a Dean-Stark apparatus allows for the continuous removal of water, driving the reaction equilibrium towards the product.

Experimental Workflow:

Figure 2. Experimental workflow for the p-TSA catalyzed synthesis.

Detailed Protocol:

-

To a solution of 2,4-dichlorobenzaldehyde (10.0 g, 57.1 mmol) in benzene (150 mL) in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 1,2-ethanedithiol (5.95 g, 63.2 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.54 g, 2.85 mmol).

-

Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 3-5 hours).

-

Allow the reaction mixture to cool to room temperature.

-

Wash the organic layer sequentially with 1 M sodium hydroxide solution (2 x 50 mL) and water (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent such as ethanol or hexane to afford this compound as a white to off-white solid.

Method 2: Lewis Acid Catalyzed Synthesis

Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), are also effective catalysts for this reaction and can often lead to shorter reaction times.

Experimental Workflow:

Figure 3. Experimental workflow for the Lewis acid catalyzed synthesis.

Detailed Protocol:

-

In a round-bottom flask, dissolve 2,4-dichlorobenzaldehyde (5.0 g, 28.6 mmol) and 1,2-ethanedithiol (2.98 g, 31.6 mmol) in dichloromethane (100 mL).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add boron trifluoride etherate (0.41 mL, 3.43 mmol) dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization.

Quantitative Data Summary

| Method | Catalyst | Solvent | Reaction Time | Yield (%) | Melting Point (°C) |

| 1 | p-Toluenesulfonic Acid | Benzene | 3-5 hours | 85-95 | 76-78 |

| 2 | Boron Trifluoride Etherate | Dichloromethane | 1-2 hours | 90-98 | 76-78 |

Note: Yields are highly dependent on the purity of starting materials and the efficiency of the work-up and purification steps.

Characterization Data

1H NMR (CDCl₃, 400 MHz):

-

δ 7.50 (d, J = 2.1 Hz, 1H, Ar-H)

-

δ 7.35 (d, J = 8.4 Hz, 1H, Ar-H)

-

δ 7.26 (dd, J = 8.4, 2.1 Hz, 1H, Ar-H)

-

δ 5.85 (s, 1H, S-CH-S)

-

δ 3.45-3.35 (m, 2H, S-CH₂)

-

δ 3.30-3.20 (m, 2H, S-CH₂)

13C NMR (CDCl₃, 100 MHz):

-

δ 137.8 (C)

-

δ 134.5 (C)

-

δ 132.8 (C)

-

δ 129.7 (CH)

-

δ 127.4 (CH)

-

δ 127.1 (CH)

-

δ 53.2 (S-CH-S)

-

δ 40.1 (S-CH₂)

Conclusion

The synthesis of this compound is a straightforward and high-yielding process that is fundamental to the production of several important pharmaceutical compounds. The choice of catalyst and reaction conditions can be tailored to specific laboratory setups and desired purity profiles. The detailed protocols and characterization data provided in this guide offer a solid foundation for researchers and professionals working in the field of drug development and organic synthesis.

An In-depth Technical Guide on the Physicochemical Properties of 2-(2,4-Dichlorophenyl)-1,3-dithiolane

This technical guide provides a comprehensive overview of the available physicochemical properties, a representative synthesis protocol, and an exploration of the potential biological significance of 2-(2,4-Dichlorophenyl)-1,3-dithiolane. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Core Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₈Cl₂S₂ | [1] |

| Molecular Weight | 251.2 g/mol | [1] |

| Monoisotopic Mass | 249.94444 Da | [2] |

| Predicted XlogP | 4.2 | [2] |

| SMILES | C1CSC(S1)C2=C(C=C(C=C2)Cl)Cl | [1][2] |

| InChIKey | UCYKMVSEQPLQBB-UHFFFAOYSA-N | [1][2] |

Synthesis Methodology

A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented. However, the synthesis of 2-aryl-1,3-dithiolanes is a well-established chemical transformation. The most common and direct method involves the acid-catalyzed thioacetalization of the corresponding aldehyde.

General Experimental Protocol: Acid-Catalyzed Thioacetalization

This protocol describes a general procedure for the synthesis of this compound from 2,4-dichlorobenzaldehyde and 1,2-ethanedithiol. This method is based on established procedures for the formation of 1,3-dithiolanes.[3][4]

Materials:

-

2,4-Dichlorobenzaldehyde

-

1,2-Ethanedithiol

-

A suitable Lewis or Brønsted acid catalyst (e.g., BF₃·OEt₂, p-toluenesulfonic acid, or iodine)[3][4]

-

Anhydrous solvent (e.g., dichloromethane, chloroform, or toluene)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

To a solution of 2,4-dichlorobenzaldehyde (1 equivalent) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add 1,2-ethanedithiol (1-1.2 equivalents).

-

Add a catalytic amount of a Lewis or Brønsted acid to the mixture.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench the catalyst by washing the reaction mixture with a saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

References

An In-depth Technical Guide to 2-(2,4-Dichlorophenyl)-1,3-dithiolane

CAS Number: 83521-72-6

This technical guide provides a comprehensive overview of 2-(2,4-Dichlorophenyl)-1,3-dithiolane, a sulfur-containing heterocyclic organic compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 83521-72-6 | [2][3] |

| Molecular Formula | C₉H₈Cl₂S₂ | [2][3] |

| Molecular Weight | 251.2 g/mol | [2] |

| Synonyms | 1,3-Dithiolane, 2-(2,4-dichlorophenyl)- | [2] |

| InChI | InChI=1S/C9H8Cl2S2/c10-6-1-2-7(8(11)5-6)9-12-3-4-13-9/h1-2,5,9H,3-4H2 | [2] |

| InChIKey | UCYKMVSEQPLQBB-UHFFFAOYSA-N | [2] |

| SMILES | C1CS--INVALID-LINK--C2=CC(=C(C=C2)Cl)Cl | [2] |

Synthesis and Experimental Protocols

The synthesis of 2-substituted 1,3-dithiolanes, such as this compound, is typically achieved through the condensation of an aldehyde or ketone with 1,2-ethanedithiol.[1][4] In the case of the target molecule, the precursor would be 2,4-dichlorobenzaldehyde.

General Experimental Protocol for the Synthesis of 2-Aryl-1,3-dithiolanes

This protocol is a generalized procedure based on common methods for dithiolane synthesis and should be adapted and optimized for the specific synthesis of this compound.

Materials:

-

2,4-Dichlorobenzaldehyde

-

1,2-Ethanedithiol

-

Lewis acid catalyst (e.g., Boron trifluoride etherate, Zinc chloride) or Brønsted acid catalyst (e.g., p-toluenesulfonic acid)

-

Anhydrous solvent (e.g., Dichloromethane, Chloroform, Toluene)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is set up under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: The flask is charged with a solution of 2,4-dichlorobenzaldehyde in the chosen anhydrous solvent. A catalytic amount of the acid catalyst is then added.

-

Thiol Addition: A solution of 1,2-ethanedithiol in the anhydrous solvent is added dropwise to the stirred reaction mixture at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed. The reaction may be heated to reflux to increase the rate.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of a saturated sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the pure this compound.

Logical Workflow for Synthesis:

Caption: General synthesis workflow for this compound.

Spectroscopic Data

While specific spectra for this compound were not found in the search results, the expected spectroscopic characteristics can be inferred based on its structure and data for analogous compounds.

Expected Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons of the dichlorophenyl group (multiplets).- A singlet or triplet for the methine proton at the 2-position of the dithiolane ring.- Multiplets for the methylene protons of the dithiolane ring. |

| ¹³C NMR | - Aromatic carbon signals for the dichlorophenyl ring.- A signal for the methine carbon at the 2-position of the dithiolane ring.- Signals for the methylene carbons of the dithiolane ring. |

| IR | - C-H stretching vibrations (aromatic and aliphatic).- C=C stretching vibrations of the aromatic ring.- C-S stretching vibrations. |

| Mass Spec | - A molecular ion peak corresponding to the molecular weight (251.2 g/mol ) with a characteristic isotopic pattern due to the two chlorine atoms. |

Biological and Chemical Signaling Pathways

There is no specific information available in the searched literature regarding the biological activity or involvement in signaling pathways of this compound. However, the 1,3-dithiolane moiety is a structural feature in some biologically active molecules. For instance, certain dithiolane derivatives have been investigated for their potential as inhibitors of enzymes like thioredoxin reductase, which is involved in cellular redox homeostasis.[5] It is important to note that the biological activity is highly dependent on the overall structure of the molecule, and the presence of the 2,4-dichlorophenyl group will significantly influence its properties.

The 2,4-dichlorophenyl moiety is a common substituent in various pesticides and pharmaceuticals, and its presence may confer some biological activity. For example, compounds containing this group have been explored for various applications, including as potential antimicrobial and antifungal agents.

Potential Areas for Future Research:

Given the lack of specific data, the following areas represent potential avenues for future investigation of this compound:

Caption: Potential research directions for this compound.

References

- 1. Synthesis, Properties, Chemical Reactivity of 1,3-Dithiolane_Chemicalbook [chemicalbook.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. 83521-72-6 CAS Manufactory [m.chemicalbook.com]

- 4. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 5. May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Spectral Data of 2-(2,4-Dichlorophenyl)-1,3-dithiolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for the compound 2-(2,4-Dichlorophenyl)-1,3-dithiolane, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. Detailed experimental protocols for the synthesis and spectral analysis are also provided to facilitate further research and verification.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from spectral data of 2-phenyl-1,3-dithiolane and known substituent effects of a 2,4-dichlorophenyl group.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.55 | d | 1H | Ar-H (H-6') |

| ~ 7.35 | dd | 1H | Ar-H (H-5') |

| ~ 7.25 | d | 1H | Ar-H (H-3') |

| ~ 6.10 | s | 1H | CH (dithiolane ring) |

| ~ 3.50 - 3.30 | m | 4H | CH₂ (dithiolane ring) |

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 138.0 | Ar-C (C-1') |

| ~ 135.0 | Ar-C (C-2') |

| ~ 134.5 | Ar-C (C-4') |

| ~ 130.0 | Ar-C (C-6') |

| ~ 129.5 | Ar-C (C-5') |

| ~ 127.5 | Ar-C (C-3') |

| ~ 55.0 | CH (dithiolane ring) |

| ~ 40.0 | CH₂ (dithiolane ring) |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100-3000 | Medium | C-H stretch (aromatic) |

| ~ 2950-2850 | Medium | C-H stretch (aliphatic) |

| ~ 1590, 1560, 1470 | Medium-Strong | C=C stretch (aromatic) |

| ~ 1100-1000 | Strong | C-Cl stretch |

| ~ 700-600 | Strong | C-S stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 250/252/254 | High | [M]⁺ (Molecular ion with chlorine isotopes) |

| 175/177 | Medium | [M - C₂H₄S]⁺ |

| 145/147 | Medium | [C₆H₃Cl₂]⁺ |

| 121 | High | [C₆H₅S₂]⁺ |

Experimental Protocols

The following protocols describe the synthesis of this compound and the subsequent acquisition of its spectral data.

2.1 Synthesis of this compound

This procedure is a general method for the synthesis of 2-aryl-1,3-dithiolanes from the corresponding aldehyde.

-

Materials:

-

2,4-Dichlorobenzaldehyde

-

1,2-Ethanedithiol

-

Lewis acid catalyst (e.g., BF₃·OEt₂)

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a solution of 2,4-dichlorobenzaldehyde (1.0 eq) in anhydrous DCM, add 1,2-ethanedithiol (1.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂, 0.1 eq) dropwise.

-

Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

2.2 Spectral Data Acquisition

-

NMR Spectroscopy:

-

Dissolve a sample of the purified product in deuterated chloroform (CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

-

Reference the chemical shifts to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).

-

-

IR Spectroscopy:

-

Obtain the IR spectrum of the purified product using a Fourier-Transform Infrared (FTIR) spectrometer.

-

The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.

-

-

Mass Spectrometry:

-

Introduce a sample of the purified product into a mass spectrometer, typically using a gas chromatography (GC-MS) system with electron ionization (EI).

-

Analyze the resulting mass spectrum for the molecular ion and characteristic fragmentation patterns.

-

Visualizations

3.1 Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

3.2 Logical Relationship of Spectral Analyses

The following diagram shows the logical relationship between the different spectroscopic techniques used for the characterization of the synthesized compound.

An In-Depth Technical Guide to the Molecular Structure of 2-(2,4-Dichlorophenyl)-1,3-dithiolane

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analytical characterization of 2-(2,4-dichlorophenyl)-1,3-dithiolane. The document details a standard experimental protocol for its synthesis via thioacetalization and outlines the expected spectroscopic signatures for structural confirmation. All quantitative data is presented in tabular format for clarity, and key experimental and logical workflows are visualized using diagrams.

Molecular Identity and Physicochemical Properties

This compound is a heterocyclic organic compound featuring a 1,3-dithiolane ring attached to a 2,4-dichlorophenyl group. The dithiolane moiety is a five-membered ring containing two sulfur atoms at positions 1 and 3.[1] This structure is typically formed by the reaction of an aldehyde with ethane-1,2-dithiol and serves as a protective group for carbonyls in organic synthesis.[2] The presence of the dichlorinated phenyl ring suggests its potential investigation in agrochemical or pharmaceutical research, as halogenated aromatic moieties are common in bioactive molecules.[3][4]

Data Presentation: Physicochemical Properties

The fundamental properties of this compound, based on publicly available database information, are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₈Cl₂S₂ | [5][6] |

| Molecular Weight | 251.2 g/mol | [6] |

| IUPAC Name | This compound | [5] |

| CAS Number | 5695-05-6 | |

| SMILES | C1CSC(S1)C2=C(C=C(C=C2)Cl)Cl | [5] |

| InChIKey | UCYKMVSEQPLQBB-UHFFFAOYSA-N | [5][6] |

| Predicted XlogP | 4.2 | [5] |

| Stereochemistry | Achiral | [6] |

Synthesis of this compound

The most common and efficient method for synthesizing 1,3-dithiolanes is the thioacetalization of a corresponding aldehyde or ketone.[2] In this case, this compound is prepared by the condensation of 2,4-dichlorobenzaldehyde with ethane-1,2-dithiol. This reaction is typically catalyzed by a Brønsted or Lewis acid.

Synthesis Workflow Diagram

The following diagram illustrates the general synthetic pathway for the target compound.

Caption: General workflow for the acid-catalyzed synthesis of the target molecule.

Experimental Protocol: Acid-Catalyzed Thioacetalization

This protocol is a generalized procedure based on established methods for dithiolane synthesis under solvent-free conditions using perchloric acid adsorbed on silica gel (HClO₄-SiO₂) as a reusable catalyst.[1][2]

Materials:

-

2,4-Dichlorobenzaldehyde (1.0 equiv)

-

Ethane-1,2-dithiol (1.1 equiv)

-

HClO₄-SiO₂ (0.05 g per 10 mmol of aldehyde)

-

Diethyl ether or Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask (50 mL)

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-dichlorobenzaldehyde.

-

Reagent Addition: Add ethane-1,2-dithiol to the flask, followed by the catalytic amount of HClO₄-SiO₂.

-

Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed (typically 30-60 minutes).

-

Workup: Upon completion, add diethyl ether (20 mL) to the reaction mixture. Filter the mixture to recover the solid catalyst. The catalyst can be washed with ether, dried, and reused.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Spectroscopic and Analytical Characterization

Structural elucidation of the synthesized compound relies on a combination of standard spectroscopic techniques. While specific experimental data is not widely published, the expected spectral characteristics can be reliably predicted based on the known molecular structure.

Logical Workflow for Structural Elucidation

The confirmation of the molecular structure follows a logical workflow where each analytical technique provides complementary information.

Caption: Logical workflow for the structural confirmation of the target compound.

Data Presentation: Predicted Spectroscopic Data

The following table summarizes the expected signals and features from key spectroscopic analyses.

| Technique | Expected Features |

| ¹H NMR | ~7.2-7.5 ppm: Signals for 3 aromatic protons (multiplets).~5.8-6.0 ppm: Singlet for 1 proton (methine H at C2).~3.2-3.5 ppm: Multiplet for 4 protons (methylene H's of dithiolane ring). |

| ¹³C NMR | ~127-140 ppm: 6 signals for aromatic carbons.~50-60 ppm: 1 signal for the C2 carbon (dithioacetal).~38-42 ppm: 1 signal for the two equivalent methylene carbons of the dithiolane ring. |

| Mass Spec. | Molecular Ion (M⁺): A cluster of peaks around m/z 250.Isotopic Pattern: A characteristic M, M+2, M+4 pattern with an approximate ratio of 9:6:1, confirming the presence of two chlorine atoms. |

| IR (cm⁻¹) | ~3050-3100: C-H stretching (aromatic).~2850-2950: C-H stretching (aliphatic).~1470, 1580: C=C stretching (aromatic ring).~1000-1100: C-Cl stretching.~650-750: C-S stretching. |

Biological Activity

References

- 1. Synthesis, Properties, Chemical Reactivity of 1,3-Dithiolane_Chemicalbook [chemicalbook.com]

- 2. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. PubChemLite - this compound (C9H8Cl2S2) [pubchemlite.lcsb.uni.lu]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of 2-(2,4-Dichlorophenyl)-1,3-dithiolane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 2-(2,4-Dichlorophenyl)-1,3-dithiolane, a compound of interest in synthetic chemistry and potentially in drug discovery. Due to a lack of publicly available quantitative solubility data for this specific molecule, this document provides a comprehensive theoretical assessment of its expected solubility in various organic solvents based on its structural characteristics. Furthermore, it offers detailed, generalized experimental protocols for researchers to determine the solubility of this and similar crystalline organic compounds. This guide also includes a visualization of the general synthetic pathway for 2-substituted 1,3-dithiolanes to provide a broader context for researchers working with this class of compounds.

Introduction and Theoretical Solubility Profile

This compound is a heterocyclic compound featuring a dichlorinated phenyl group attached to a 1,3-dithiolane ring. The presence of the lipophilic dichlorophenyl group and the sulfur-containing dithiolane ring significantly influences its physical properties, including solubility.

Based on the principle of "like dissolves like," this compound is expected to exhibit good solubility in non-polar and moderately polar organic solvents. Conversely, its solubility in highly polar solvents, particularly water, is predicted to be very low.

Expected Solubility Trends:

-

High Solubility: Non-polar solvents such as hexane, cyclohexane, and toluene; and chlorinated solvents like dichloromethane and chloroform.

-

Moderate Solubility: Moderately polar solvents such as diethyl ether, ethyl acetate, and acetone.

-

Low to Insoluble: Highly polar solvents like methanol, ethanol, and acetonitrile, and especially in water.

It is crucial for researchers to experimentally verify these expected trends for their specific applications, as factors such as temperature, purity of the compound, and the presence of any polymorphic forms can influence solubility.

Experimental Protocol for Solubility Determination

The following section outlines a general and robust experimental methodology for determining the solubility of a crystalline organic compound like this compound in various organic solvents. The isothermal shake-flask method is a widely accepted technique for this purpose.

Objective: To determine the equilibrium solubility of a solid compound in a given solvent at a specific temperature.

Materials and Equipment:

-

Crystalline this compound (or other solid of interest)

-

A selection of organic solvents of known purity

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument (e.g., GC-MS, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the solid compound to a series of vials, ensuring there is more solid than will dissolve.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to shake for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typically recommended, and this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed in the temperature-controlled environment for a few hours to let the excess solid settle.

-

Carefully draw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately weigh the filtered solution.

-

Dilute the filtered saturated solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC) to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of the compound to accurately quantify the concentration in the sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the compound in the saturated solution from the analytical measurement and the dilution factor.

-

Solubility can be expressed in various units, such as mg/mL, g/L, or molarity (mol/L).

-

Visualization of a Relevant Synthetic Pathway

To provide a broader context for researchers, the following diagram illustrates the general synthesis of 2-substituted 1,3-dithiolanes from an aldehyde or ketone and ethane-1,2-dithiol, a common method for preparing compounds of this class.

Caption: General synthesis of 2-substituted 1,3-dithiolanes.

This workflow visualizes the acid-catalyzed condensation reaction between a carbonyl compound and ethane-1,2-dithiol to form the corresponding 1,3-dithiolane derivative.

Conclusion

While quantitative solubility data for this compound remains to be experimentally determined and published, its chemical structure strongly suggests a preference for non-polar organic solvents. The provided experimental protocol offers a reliable framework for researchers to precisely measure the solubility of this compound in solvents relevant to their work. This guide serves as a valuable resource for scientists and professionals in drug development and chemical research by providing both theoretical insights and practical methodologies for handling this and similar compounds.

Stability and Storage of 2-(2,4-Dichlorophenyl)-1,3-dithiolane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the recommended stability and storage conditions for the chemical compound 2-(2,4-Dichlorophenyl)-1,3-dithiolane. Due to the limited availability of specific public data for this compound, this document outlines a robust framework for stability assessment based on the general characteristics of dithiolane compounds and established international guidelines for stability testing of chemical substances.

General Stability Profile

This compound, a member of the dithiolane class of compounds, is generally considered to be chemically stable under standard ambient conditions.[1] Dithiolanes are frequently employed as protecting groups in organic synthesis due to their inherent stability under both acidic and basic conditions. Their cleavage, or "deprotection," often necessitates specific and sometimes vigorous reagents, underscoring their general robustness.

However, certain environmental factors can influence the long-term stability of dithiolane-containing molecules. A safety data sheet for a related compound highlights sensitivity to air, light, and moisture, indicating that proper handling and storage are crucial to maintain its integrity.[1] It is also recommended to store some dithiolane derivatives in a freezer to ensure long-term stability.

Recommended Storage Conditions

To ensure the longevity and purity of this compound, the following storage conditions are recommended. These are based on best practices for handling sensitive chemical reagents and general information on related compounds.

| Parameter | Recommended Condition | Rationale |

| Temperature | Freezer (-20°C to -10°C) | To minimize potential degradation over long-term storage, as recommended for similar dithiolane compounds. |

| Atmosphere | Under an inert gas (e.g., Argon, Nitrogen) | To prevent potential oxidation or reaction with atmospheric components.[1] |

| Light | In an amber or opaque container | To protect against light-induced degradation.[1] |

| Moisture | Tightly sealed container in a dry environment | The compound may be hygroscopic; protection from moisture is essential to prevent hydrolysis or other water-mediated degradation.[1] |

Experimental Protocols for Stability Assessment

A comprehensive stability study for this compound should be conducted in line with established guidelines, such as those provided by the International Council for Harmonisation (ICH) for active pharmaceutical ingredients (APIs). These protocols are designed to evaluate the intrinsic stability of a compound and to identify potential degradation products.

Long-Term and Accelerated Stability Testing

This study evaluates the stability of the compound under recommended and stressed storage conditions over a predetermined period.

Methodology:

-

Sample Preparation: Prepare multiple batches of this compound with a well-characterized purity profile. Package the samples in containers that mimic the proposed long-term storage solution.

-

Storage Conditions:

-

Long-Term: Store samples at the recommended storage condition (e.g., 5°C ± 3°C or -20°C ± 5°C) for a period of at least 12 months.

-

Accelerated: Store samples at an elevated temperature (e.g., 25°C ± 2°C / 60% RH ± 5% RH and 40°C ± 2°C / 75% RH ± 5% RH) for a period of 6 months.

-

-

Testing Frequency:

-

Long-Term: Test at 0, 3, 6, 9, 12, 18, and 24 months.

-

Accelerated: Test at 0, 3, and 6 months.

-

-

Analytical Methods: At each time point, analyze the samples for:

-

Appearance: Visual inspection for any changes in physical state or color.

-

Assay: Quantitative determination of the amount of this compound remaining, typically by High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Purity: Identification and quantification of any degradation products using a stability-indicating HPLC method. Mass spectrometry (LC-MS) can be used to identify the structure of unknown impurities.

-

Moisture Content: Karl Fischer titration to assess any uptake of water.

-

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify the likely degradation products and to establish the intrinsic stability of the molecule. This involves subjecting the compound to more extreme conditions than those used in accelerated stability testing.

Methodology:

-

Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at a controlled temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound to high temperatures (e.g., 80°C) in a controlled oven.

-

Photostability: Expose the compound to a controlled source of UV and visible light, as per ICH Q1B guidelines.

-

Analysis: Following exposure to each stress condition, analyze the samples using a stability-indicating HPLC method to separate and identify the degradation products.

Visualizations

The following diagrams illustrate the logical workflow for conducting stability studies on this compound.

References

Potential Biological Activities of 2-(2,4-Dichlorophenyl)-1,3-dithiolane Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-(2,4-Dichlorophenyl)-1,3-dithiolane scaffold represents a compelling starting point for the exploration of novel bioactive compounds. This technical guide provides a comprehensive overview of the known and potential biological activities of its derivatives, drawing from existing research on structurally related compounds. The presence of the 2,4-dichlorophenyl moiety, a common feature in various pharmaceuticals and agrochemicals, combined with the unique stereoelectronic properties of the 1,3-dithiolane ring, suggests a broad spectrum of potential applications. This document summarizes key findings, presents quantitative data in a structured format, details relevant experimental protocols, and visualizes pertinent biological pathways and workflows.

Core Biological Activities and Data

While extensive research specifically on this compound is limited, studies on closely related analogs, particularly those involving modifications at the phenyl ring and the dithiolane core, provide valuable insights into its potential biological profile.

Enzyme Inhibition: Tyrosinase Inhibition

The most directly relevant biological activity identified for a close analog of this compound is the inhibition of tyrosinase, a key enzyme in melanin biosynthesis. A study on (2-substituted phenyl-1,3-dithiolan-4-yl)methanol derivatives demonstrated that these compounds can act as potent tyrosinase inhibitors.[1]

Table 1: Tyrosinase Inhibitory Activity of (2-substituted phenyl-1,3-dithiolan-4-yl)methanol Derivatives

| Compound ID | Substitution on Phenyl Ring | Mushroom Tyrosinase Inhibition (%) at 50 µM | IC50 (µM) |

| PDTM3 | 2,4-dihydroxy | - | 13.94 ± 1.76 |

| PDTM7 | 2-chloro | > Kojic Acid | - |

| PDTM8 | 3-chloro | > Kojic Acid | - |

| PDTM9 | 4-chloro | > Kojic Acid | - |

| PDTM13 | 2,4-dichloro | Not specified as highly active | - |

| Kojic Acid | (Positive Control) | - | 18.86 ± 2.14 |

| Arbutin | (Positive Control) | < PDTM3, 7-9, 13 | - |

Data extracted from a study on (2-substituted phenyl-1,3-dithiolan-4-yl)methanol derivatives.[1]

Notably, the 2,4-dihydroxyphenyl derivative (PDTM3) showed the most potent inhibition, even surpassing the well-known inhibitor, kojic acid.[1] Kinetic studies revealed that this inhibition is competitive, suggesting that the compound binds to the active site of the tyrosinase enzyme.[1] This finding is significant as it points to the 1,3-dithiolane ring as a viable scaffold for the design of novel tyrosinase inhibitors.[1]

The following diagram illustrates the role of tyrosinase in the melanogenesis pathway and the point of inhibition by 2-phenyl-1,3-dithiolane derivatives.

Potential Anticancer Activity

While no direct studies have been published on the anticancer effects of this compound, the 2,4-dichlorophenyl moiety is present in numerous compounds with demonstrated cytotoxic activity against various cancer cell lines. Therefore, it is plausible that derivatives of this scaffold could exhibit anticancer properties. The primary method for in vitro screening of such activity is the MTT assay.

Table 2: Potential for Anticancer Activity (Hypothetical Data Structure)

| Cell Line | Compound Concentration (µM) | % Cell Viability | IC50 (µM) |

| MCF-7 (Breast) | 10 | - | - |

| 50 | - | - | |

| 100 | - | - | |

| A549 (Lung) | 10 | - | - |

| 50 | - | - | |

| 100 | - | - | |

| HeLa (Cervical) | 10 | - | - |

| 50 | - | - | |

| 100 | - | - |

The diagram below outlines the typical workflow for assessing the anticancer activity of a compound using the MTT assay.

Potential Antifungal Activity

Heterocyclic compounds containing sulfur atoms are well-represented in the literature as having antifungal properties. The 1,3-dithiolane ring, in combination with the halogenated phenyl group, presents a promising pharmacophore for antifungal activity. Evaluation of this potential would typically involve determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic fungi.

Table 3: Potential for Antifungal Activity (Hypothetical Data Structure)

| Fungal Strain | MIC (µg/mL) |

| Candida albicans | - |

| Aspergillus niger | - |

| Trichophyton rubrum | - |

| Cryptococcus neoformans | - |

The following diagram illustrates the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a compound against fungal strains.

Experimental Protocols

Tyrosinase Inhibition Assay (Mushroom)

This protocol is adapted from methodologies used for the evaluation of tyrosinase inhibitors.[1]

-

Reagents and Materials:

-

Mushroom tyrosinase (EC 1.14.18.1)

-

L-tyrosine

-

Phosphate buffer (pH 6.8)

-

Test compound (this compound derivative) dissolved in DMSO

-

96-well microplate

-

Microplate reader

-

-

Procedure: a. Prepare a solution of L-tyrosine (substrate) in phosphate buffer. b. In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the mushroom tyrosinase solution. c. Pre-incubate the mixture at a specified temperature (e.g., 25°C) for 10 minutes. d. Initiate the reaction by adding the L-tyrosine solution to each well. e. Monitor the formation of dopachrome by measuring the absorbance at 475-490 nm at regular intervals for a set period. f. Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the test compound. g. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

MTT Cell Viability Assay

This protocol provides a general framework for assessing the cytotoxicity of compounds on adherent cancer cell lines.[2][3][4]

-

Reagents and Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilizing agent (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure: a. Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment. b. Treat the cells with various concentrations of the test compound and a vehicle control (DMSO). c. Incubate the plates for a specified period (e.g., 24, 48, or 72 hours). d. After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[2][3] e. Remove the medium containing MTT and add the solubilizing agent to dissolve the formazan crystals.[2] f. Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.[3] g. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antifungal Broth Microdilution Assay

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing.

-

Reagents and Materials:

-

Fungal strain of interest (e.g., Candida albicans)

-

RPMI-1640 medium (or other suitable broth)

-

Test compound dissolved in DMSO

-

96-well microplates

-

Spectrophotometer or microplate reader

-

-

Procedure: a. Prepare a standardized fungal inoculum suspension from a fresh culture. b. In a 96-well plate, prepare two-fold serial dilutions of the test compound in the broth medium. c. Add the fungal inoculum to each well, resulting in a final desired cell density. d. Include positive (no compound) and negative (no inoculum) controls. e. Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours. f. The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the positive control. This can be assessed visually or by measuring the optical density.

Conclusion and Future Directions

The available evidence, primarily from studies on structurally similar compounds, suggests that this compound derivatives hold significant promise as a scaffold for the development of novel bioactive agents. The confirmed tyrosinase inhibitory activity of a close analog warrants further investigation into this specific compound and its derivatives as potential skin-lightening agents or treatments for hyperpigmentation disorders.

Furthermore, the structural motifs present in this compound suggest that exploring its potential in other therapeutic and agrochemical areas is a worthwhile endeavor. Systematic screening for anticancer, antifungal, insecticidal, and herbicidal activities is highly recommended. Future research should focus on the synthesis of a library of derivatives with modifications on both the phenyl ring and the dithiolane moiety to establish clear structure-activity relationships (SAR). In silico modeling and toxicology studies will also be crucial in guiding the development of these compounds into safe and effective agents.

References

- 1. Design, synthesis, and antimelanogenic effects of (2-substituted phenyl-1,3-dithiolan-4-yl)methanol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]

- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(2,4-Dichlorophenyl)-1,3-dithiolane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2,4-Dichlorophenyl)-1,3-dithiolane, a sulfur-containing heterocyclic compound. While a detailed historical record of its specific discovery is not extensively documented, its structural components, the 2,4-dichlorophenyl group and the 1,3-dithiolane ring, are of significant interest in medicinal and agricultural chemistry. This document outlines the synthesis, physicochemical properties, and potential applications of this compound, with a focus on its relevance to drug development and scientific research.

Introduction

The this compound molecule combines two key structural features: the 2,4-dichlorophenyl moiety and a 1,3-dithiolane ring. The 2,4-dichlorophenyl group is a common substituent in a variety of biologically active compounds, including antifungal agents. Its presence can significantly influence the lipophilicity and electronic properties of a molecule, often enhancing its interaction with biological targets. The 1,3-dithiolane ring is a versatile protecting group for carbonyl compounds in organic synthesis and is also found in various bioactive molecules. The combination of these two moieties in this compound suggests its potential for investigation in agrochemical and pharmaceutical research.

Synthesis and Mechanism

The synthesis of this compound is typically achieved through the condensation reaction of 2,4-dichlorobenzaldehyde with 1,2-ethanedithiol. This reaction is an example of thioacetalization, where a carbonyl group is converted to a dithioacetal. The reaction is generally acid-catalyzed.

Reaction Scheme:

Caption: General synthesis of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its precursors are provided below for easy reference and comparison.

| Property | This compound | 2,4-Dichlorobenzaldehyde | 1,2-Ethanedithiol |

| Molecular Formula | C₉H₈Cl₂S₂[1] | C₇H₄Cl₂O | C₂H₆S₂ |

| Molecular Weight | 251.2 g/mol [1] | 175.02 g/mol | 94.2 g/mol |

| Appearance | Not explicitly documented; likely a solid | White crystalline solid | Colorless liquid |

| Melting Point | Not explicitly documented | 69-71 °C[2] | -41 °C |

| Boiling Point | Not explicitly documented | 233 °C[2] | 146 °C |

| SMILES | c1cc(c(cc1Cl)Cl)C2SCCS2[1] | C1=CC(=C(C=C1C=O)Cl)Cl | C(CS)S |

| InChIKey | UCYKMVSEQPLQBB-UHFFFAOYSA-N[1] | KZNQGLVQPQMXTI-UHFFFAOYSA-N | DGVVWUTYELRLFA-UHFFFAOYSA-N |

Experimental Protocols

Synthesis of this compound

This protocol is a generalized procedure based on common methods for thioacetalization.[3]

Materials:

-

2,4-Dichlorobenzaldehyde

-

1,2-Ethanedithiol

-

Lewis acid catalyst (e.g., Boron trifluoride etherate, BF₃·OEt₂) or Brønsted acid (e.g., p-toluenesulfonic acid, p-TsOH)[3]

-

Anhydrous solvent (e.g., dichloromethane, chloroform, or toluene)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 2,4-dichlorobenzaldehyde (1 equivalent) in the anhydrous solvent.

-

Add 1,2-ethanedithiol (1.1 equivalents) to the solution.

-

Add a catalytic amount of the acid catalyst (e.g., 0.05-0.1 equivalents) to the mixture.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Experimental Workflow:

Caption: Workflow for the synthesis of this compound.

Potential Applications and Biological Activity

While specific biological activity data for this compound is limited in publicly available literature, the presence of the 2,4-dichlorophenyl moiety is a strong indicator of potential fungicidal activity.[4] Many commercial fungicides contain this structural motif. The mechanism of action for many of these fungicides involves the inhibition of sterol biosynthesis in fungi.[4]

It is hypothesized that this compound could act as an antifungal agent. Further research, including in vitro and in vivo studies, would be necessary to confirm its biological activity and elucidate its mechanism of action.

Hypothesized Antifungal Signaling Pathway Interference:

Caption: Hypothesized mechanism of antifungal action.

Conclusion

This compound is a compound of interest due to its structural similarity to known bioactive molecules. This technical guide has provided a summary of its synthesis, physicochemical properties, and a hypothesized mode of action based on its chemical structure. Further empirical studies are warranted to fully characterize this compound and explore its potential applications in the fields of medicinal and agricultural chemistry.

References

Methodological & Application

Application Notes and Protocols: 2-(2,4-Dichlorophenyl)-1,3-dithiolane as a Carbonyl Protecting Group

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed overview of the use of 2-(2,4-Dichlorophenyl)-1,3-dithiolane as a protecting group for carbonyl functionalities in organic synthesis. Due to the limited availability of specific experimental data for this particular substituted dithiolane, the protocols and data presented herein are based on established and analogous procedures for 1,3-dithiolanes and 2-aryl-1,3-dithiolanes. This document offers guidance on the protection of aldehydes and ketones, the stability of the resulting dithiolane, and various deprotection strategies. The information is intended to serve as a foundational resource for chemists in research and development.

Introduction

The protection of carbonyl groups is a critical strategy in multi-step organic synthesis to prevent unwanted side reactions.[1] 1,3-Dithiolanes are widely employed as robust protecting groups for aldehydes and ketones due to their stability under both acidic and basic conditions.[2] The this compound protecting group is formed by the reaction of a carbonyl compound with 1,2-ethanedithiol in the presence of an acid catalyst, yielding a cyclic thioacetal. The electron-withdrawing nature of the 2,4-dichlorophenyl substituent is anticipated to influence the electronic properties and stability of the dithiolane ring.

Key Attributes of 1,3-Dithiolane Protecting Groups:

-

Stability: Resistant to a wide range of nucleophilic and basic reagents.

-

Formation: Readily formed from aldehydes and ketones under mild acidic conditions.

-

Cleavage: Can be removed under various conditions, including oxidative or mercury-based methods, allowing for orthogonality with other protecting groups.

Synthesis of this compound

The parent compound for the protection is 2,4-dichlorobenzaldehyde. The dithiolane itself is typically formed in situ by reacting the carbonyl compound to be protected with 1,2-ethanedithiol. The synthesis of this compound from 2,4-dichlorobenzaldehyde and 1,2-ethanedithiol serves as a model reaction.

Experimental Protocols

General Protocol for the Protection of a Carbonyl Group

This protocol describes a general method for the formation of a 2-substituted-1,3-dithiolane from an aldehyde or ketone using a Lewis acid catalyst.

Materials:

-

Aldehyde or Ketone (1.0 eq)

-

1,2-Ethanedithiol (1.1 - 1.5 eq)

-

Lewis Acid Catalyst (e.g., BF₃·OEt₂, ZnCl₂, InCl₃) (0.1 - 1.0 eq)

-

Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

To a solution of the carbonyl compound in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add 1,2-ethanedithiol.

-

Add the Lewis acid catalyst portion-wise or dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitor by TLC).

-

Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

General Protocol for the Deprotection of a 2-Aryl-1,3-dithiolane

This protocol outlines a common oxidative deprotection method using N-bromosuccinimide (NBS).

Materials:

-

2-Aryl-1,3-dithiolane (1.0 eq)

-

N-Bromosuccinimide (NBS) (2.0 - 4.0 eq)

-

Aqueous Acetonitrile (e.g., 9:1 MeCN:H₂O)

-

Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc) or other suitable extraction solvent

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve the 2-aryl-1,3-dithiolane in aqueous acetonitrile and cool the solution to 0 °C.

-

Add NBS portion-wise, keeping the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C until the starting material is consumed (monitor by TLC).

-

Quench the reaction by adding saturated Na₂S₂O₃ solution to consume excess bromine.

-

Add saturated NaHCO₃ solution to neutralize the mixture.

-

Extract the mixture with EtOAc.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the deprotected carbonyl compound.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the protection of various carbonyl compounds as 1,3-dithiolanes and their subsequent deprotection, based on general literature precedents.[3]

Table 1: Protection of Carbonyl Compounds as 1,3-Dithiolanes

| Entry | Carbonyl Substrate | Catalyst | Solvent | Time (h) | Yield (%) |

| 1 | Benzaldehyde | BF₃·OEt₂ | DCM | 1 | 95 |

| 2 | Cyclohexanone | InCl₃ | DCM | 2 | 92 |

| 3 | Acetophenone | ZnCl₂ | Dioxane | 6 | 88 |

| 4 | 4-Nitrobenzaldehyde | p-TsOH | Toluene | 4 | 96 |

Table 2: Deprotection of 2-Substituted-1,3-dithiolanes

| Entry | Dithiolane Substrate | Reagent | Solvent | Time (min) | Yield (%) |

| 1 | 2-Phenyl-1,3-dithiolane | NBS | aq. Acetone | 10 | 90 |

| 2 | 2-Cyclohexyl-1,3-dithiolane | Hg(ClO₄)₂ | THF/H₂O | 15 | 85 |

| 3 | 2-Naphthyl-1,3-dithiolane | I₂ / H₂O₂ | aq. Micellar | 30 | 95[4] |

| 4 | 2-(4-Methoxyphenyl)-1,3-dithiolane | DDQ | CH₂Cl₂/H₂O | 60 | 88 |

Diagrams

Caption: General reaction scheme for the protection of a carbonyl group as a 1,3-dithiolane.

Caption: General reaction scheme for the deprotection of a 1,3-dithiolane to the corresponding carbonyl compound.

Caption: Experimental workflow for the use of a 1,3-dithiolane protecting group in a multi-step synthesis.

Stability and Orthogonality

1,3-Dithiolanes are generally stable to a wide range of reagents, including:

-

Bases: Strong bases such as organolithium reagents (though deprotonation at C2 is possible), Grignard reagents, and metal hydrides (e.g., LiAlH₄, NaBH₄).

-

Nucleophiles: Most non-thiol nucleophiles.

-

Many oxidizing and reducing agents that do not specifically target thioethers.

This stability profile makes them orthogonal to many other common protecting groups. For instance, a 1,3-dithiolane can be maintained while a silyl ether is cleaved with fluoride or an ester is saponified with a base. The deprotection conditions for dithiolanes, often involving "soft" Lewis acids or oxidative reagents, are generally orthogonal to the cleavage conditions for acid-labile groups like acetals or Boc-amines.

Conclusion

References

- 1. Protecting group - Wikipedia [en.wikipedia.org]

- 2. asianpubs.org [asianpubs.org]

- 3. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 4. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]

Application Notes and Protocols: Deprotection of 2-(2,4-Dichlorophenyl)-1,3-dithiolane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the deprotection of 2-(2,4-Dichlorophenyl)-1,3-dithiolane to yield the parent carbonyl compound, 2,4-dichlorobenzaldehyde. The 1,3-dithiolane group is a common protecting group for aldehydes and ketones due to its stability in both acidic and basic conditions.[1][2] Its efficient removal is a critical step in many synthetic pathways. This document outlines several effective methods, including oxidative and metal-based procedures, complete with experimental details and comparative data.

Introduction to 1,3-Dithiolane Deprotection

The cleavage of the 1,3-dithiolane protecting group is a key transformation in organic synthesis. The stability of the dithiolane ring necessitates specific reagents for its removal, which can be broadly categorized into methods involving metal coordination, oxidation, and alkylation.[3] The choice of method often depends on the overall functionality of the molecule and the desired reaction conditions (e.g., pH, temperature, and tolerance of other functional groups).

Comparative Summary of Deprotection Methods

The following table summarizes various methods applicable to the deprotection of this compound, providing a comparative overview of their key parameters.

| Method | Reagents | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Key Advantages |

| Oxidative (Green) | 30% H₂O₂ / I₂ (5 mol%) / SDS | Water | Room Temp. | ~30 min | Up to 95 | Environmentally friendly, mild, neutral conditions, tolerates many functional groups.[4] |

| Metal-Based (Solid-State) | Hg(NO₃)₂·3H₂O | Solvent-free (grinding) | Room Temp. | 1-4 min | High | Extremely fast, simple work-up, high yields.[1] |

| Metal-Based (Solution) | AgNO₃ / I₂ | Acetonitrile/Water | Not specified | Not specified | High | Milder than mercury-based methods.[3] |

| Oxidative | Dess-Martin Periodinane | Dichloromethane/Acetonitrile | Not specified | Not specified | High | Mild conditions, tolerates acid-sensitive groups.[3] |

| Acid-Catalyzed | Polyphosphoric Acid (PPA) / Acetic Acid (catalytic) | None or minimal | 20-45 | Variable | Good | Inexpensive reagents, simple procedure.[2] |

Experimental Protocols

Method 1: Oxidative Deprotection with Hydrogen Peroxide and Iodine

This method offers a green and efficient protocol for the deprotection of 1,3-dithiolanes under neutral conditions.[4]

Diagram of the Experimental Workflow:

References

- 1. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]

Application of 2-(2,4-Dichlorophenyl)-1,3-dithiolane in Fungicide Synthesis: A Focus on Triazole Fungicides

Introduction

2-(2,4-Dichlorophenyl)-1,3-dithiolane is a versatile chemical intermediate with significant potential in the synthesis of agrochemicals, particularly fungicides. The 2,4-dichlorophenyl moiety is a common feature in a number of successful fungicides, contributing to their potent activity against a broad spectrum of fungal pathogens. The 1,3-dithiolane group serves as a protected form of a carbonyl group, which can be strategically deprotected and elaborated to construct the complex molecular architectures of modern fungicides. This application note will detail the utility of this compound as a precursor in the synthesis of triazole fungicides, a critical class of agricultural and pharmaceutical antifungal agents. While direct, detailed protocols starting from this compound are not extensively reported in readily available literature, this note provides a representative and detailed synthetic protocol for a closely related and commercially significant triazole fungicide, Tetraconazole, to illustrate the chemical principles and methodologies involved.

Proposed Synthetic Utility of this compound

The primary role of the 1,3-dithiolane group in a synthetic sequence is the protection of a carbonyl functional group. In the context of fungicide synthesis, this compound can be envisioned as a stable precursor to 2,4-dichlorobenzaldehyde. This aldehyde is a key building block for the construction of the side chains found in many triazole fungicides. The dithiolane can be deprotected under specific conditions to reveal the aldehyde, which can then undergo reactions such as Grignard additions or aldol condensations to build the necessary carbon skeleton before the introduction of the 1,2,4-triazole ring.

Caption: Proposed synthetic pathway utilizing this compound for fungicide synthesis.

Application Example: Synthesis of Tetraconazole

Tetraconazole is a broad-spectrum triazole fungicide used to control a variety of fungal diseases in crops. Its synthesis involves a key intermediate, 2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-ol, which is structurally related to derivatives that could be synthesized from this compound. The following sections provide a detailed experimental protocol for the final step in the synthesis of Tetraconazole from this advanced intermediate.

Experimental Protocol: Synthesis of Tetraconazole from 2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-ol

This protocol is adapted from patent literature describing the synthesis of Tetraconazole.

Objective: To synthesize (RS)-2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propyl 1,1,2,2-tetrafluoroethyl ether (Tetraconazole) via fluorination of 2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-ol.

Materials:

-

2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-ol

-

Toluene

-

Dimethyl sulfoxide (DMSO)

-

Potassium hydroxide (KOH), finely ground

-

Tetrafluoroethylene (TFE) gas

-

Water

-

Cellulose filter

Equipment:

-

2-liter glass reactor with a cooling jacket and mechanical anchor stirrer

-

Vacuum pump

-

Tetrafluoroethylene gas cylinder with a pressure regulator

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a 2-liter glass reactor equipped with a mechanical stirrer and a cooling jacket, dissolve 100.0 g of 2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-ol in a mixture of 1250 mL of toluene and 185 mL of DMSO.

-

Cool the reaction mixture to -5°C using the cooling jacket.

-

Add 11.5 g of finely ground potassium hydroxide to the cooled solution while stirring.

-

Evacuate the reactor to a residual pressure of approximately 25 mbar.

-

Introduce gaseous tetrafluoroethylene from a reserve at a pressure of about 1.1 bar. The reaction is exothermic, and the temperature should be maintained between -5°C and 0°C.

-

Continue to feed tetrafluoroethylene to maintain the pressure at 1.1 bar until the absorption ceases, indicating the completion of the reaction.

-

Once the reaction is complete, stop the stirring and allow the phases to separate.

-

Separate the lower aqueous phase.

-

Wash the upper organic phase with water.

-

Filter the organic phase through a cellulose filter.

-

Completely evaporate the solvent from the organic phase using a rotary evaporator to obtain a liquid residue of Tetraconazole.

Caption: Experimental workflow for the synthesis of Tetraconazole.

Data Presentation

The following table summarizes the quantitative data obtained from the synthesis of Tetraconazole as described in the patent literature.

| Parameter | Value | Reference |

| Starting Material | 2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-ol | WO2016092573A1 |

| Yield of Tetraconazole | 133 g (from 100 g of starting material) | WO2016092573A1 |

| Purity of Tetraconazole | > 96% by weight | [1] |

| Main Impurity | l[2-(2,4-dichlorophenyl) propen-2-yl] lH-1,2,4-triazole | [1] |

| Concentration of Main Impurity | 1% to 1.5% by weight | [1] |

Signaling Pathway: Mode of Action of Triazole Fungicides

Triazole fungicides, including Tetraconazole, act as sterol biosynthesis inhibitors (SBIs). Specifically, they inhibit the C14-demethylase enzyme, which is a critical enzyme in the fungal sterol biosynthesis pathway. This enzyme is responsible for the demethylation of lanosterol or eburicol, essential precursors for ergosterol, a vital component of fungal cell membranes. The inhibition of this enzyme leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, which disrupts the structure and function of the fungal cell membrane, ultimately leading to the death of the fungus.[2]

Caption: Mode of action of triazole fungicides.

This compound represents a valuable, yet under-documented, starting material for the synthesis of potent triazole fungicides. By serving as a protected precursor to 2,4-dichlorobenzaldehyde, it offers a strategic entry point into the assembly of complex fungicidal molecules. The provided detailed protocol for the synthesis of Tetraconazole from a closely related intermediate highlights the key chemical transformations and experimental conditions relevant to this class of compounds. This information, coupled with an understanding of the mode of action of triazole fungicides, provides a solid foundation for researchers and drug development professionals working in the field of agrochemical synthesis. Further research into the direct conversion of this compound to fungicidal end-products would be a valuable contribution to the field.

References

Application Notes and Protocols: 2-(2,4-Dichlorophenyl)-1,3-dithiolane and its Analogs in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct medicinal chemistry applications of 2-(2,4-Dichlorophenyl)-1,3-dithiolane are not extensively documented in peer-reviewed literature, its structural analog, cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol, is a cornerstone in the synthesis of the potent antifungal agent, Itraconazole.[1][2][3] This document will focus on the application of this key intermediate, providing context for the role of the 2,4-dichlorophenyl moiety and the heterocyclic ring system in the development of antifungal therapeutics. The 2,4-dichlorophenyl group is a common feature in many antifungal agents, contributing to their binding affinity and metabolic stability.[4]

Application: Key Intermediate in Itraconazole Synthesis

The primary and most significant application of the 2-(2,4-dichlorophenyl)-1,3-dioxolane core structure is in the multi-step synthesis of Itraconazole, a broad-spectrum triazole antifungal drug.[2][3] Itraconazole is used to treat a variety of fungal infections, including aspergillosis, blastomycosis, and histoplasmosis.[1] The synthesis of Itraconazole involves the condensation of the key intermediate, cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol, with other molecular fragments to build the final complex structure.[2][5]

Chemical Properties of this compound

While not a direct precursor to Itraconazole, the physical and chemical properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C9H8Cl2S2 |

| Molecular Weight | 251.2 g/mol |

| Stereochemistry | Achiral |

| InChIKey | UCYKMVSEQPLQBB-UHFFFAOYSA-N |

(Data sourced from public chemical databases)[6]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The antifungal activity of Itraconazole and other azole antifungals stems from their ability to disrupt the integrity of the fungal cell membrane. This is achieved by inhibiting the enzyme lanosterol 14α-demethylase (CYP51A1), a key enzyme in the biosynthesis of ergosterol.[7] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, azole antifungals increase fungal cell membrane permeability, leading to cell lysis and death. The 2,4-dichlorophenyl group of these molecules plays a crucial role in binding to the active site of the enzyme.

Caption: Mechanism of action of azole antifungals.

Experimental Protocols

General Synthesis of 1,3-Dithiolanes

1,3-Dithiolanes are typically synthesized by the condensation of an aldehyde or ketone with 1,2-ethanedithiol.[8] This reaction is generally catalyzed by a Brønsted or Lewis acid.[9]

Materials:

-

Aldehyde or Ketone (1.0 eq)

-

1,2-Ethanedithiol (1.1 eq)

-

Lewis acid catalyst (e.g., BF3·OEt2, ZnCl2) or Brønsted acid (e.g., p-toluenesulfonic acid) (0.05-0.1 eq)

-

Anhydrous solvent (e.g., dichloromethane, toluene)

Procedure:

-

Dissolve the aldehyde or ketone in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add 1,2-ethanedithiol to the solution.

-

Add the acid catalyst to the reaction mixture.

-

Stir the reaction at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Synthesis of Itraconazole Intermediate (Illustrative Protocol)

The synthesis of the key Itraconazole intermediate, cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol, is a multi-step process. A crucial step involves the reaction of a cis-bromo ester with 1,2,4-triazole.[10]

Materials:

-

cis-bromo ester compound (e.g., ((2R,4S)-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methyl benzoate) (1.0 eq)[5]

-

1,2,4-Triazole (2.0-4.0 eq)[10]

-

Mineral alkali (e.g., potassium carbonate) (2.0-3.0 eq)[10]

-

Catalyst (e.g., potassium iodide) (catalytic amount)

-

Organic solvent (e.g., dimethylformamide)[10]

Procedure:

-

To a solution of the cis-bromo ester in the organic solvent, add the mineral alkali, 1,2,4-triazole, and the catalyst.

-

Heat the reaction mixture to a temperature between 120-160°C and stir for approximately 24 hours.[10]

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into water.

-

Extract the product with an appropriate organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from an organic solvent to yield the triazole compound intermediate.[10]

Caption: Simplified synthetic workflow for Itraconazole.

Conclusion